molecular formula C7H6ClNO3 B3060602 3-Chloro-2-methyl-4-nitrophenol CAS No. 55289-28-6

3-Chloro-2-methyl-4-nitrophenol

Cat. No. B3060602
CAS RN: 55289-28-6
M. Wt: 187.58
InChI Key: WBQDMPDIVOKUFW-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-nitrophenol is a derivative of nitrophenol . Nitrophenols are widely used as important building blocks for the synthesis of dyes, drugs, explosives, and pesticides .


Synthesis Analysis

The synthesis of nitrophenols can be complicated due to the superposition of several vibrations due to fundamentals and substituents . The nitro group will go to para, since R− groups are weakly activating/orthopara directing, whereas −OH is strongly activating .


Molecular Structure Analysis

The FTIR and FT-Raman spectra of 3-methyl-4-nitrophenol have been recorded and a complete vibrational assignment and analysis of the fundamental modes of the compound have been carried out . The calculated HOMO and LUMO energies show that the charge transfers occur within the molecule .


Chemical Reactions Analysis

The degradation of nitrophenols by microbes is an easily available and cost-effective treatment . For example, Burkholderia sp. strain SJ98 can efficiently degrade all three compounds, thereby decreasing the concentration of nitrophenol .


Physical And Chemical Properties Analysis

Nitrophenols are expected to be highly soluble in water. They also have low vapor pressures, and therefore, low potential for long-range atmospheric transport . 2-Nitrophenol is a light yellow, aromatic solid; 3- and 4-nitrophenol are colorless to pale yellow solids .

Scientific Research Applications

Degradation Pathway in Bacteria

3-Chloro-2-methyl-4-nitrophenol can be degraded by certain bacteria. For example, a Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol (2C4NP) via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .

Environmental Biotechnology

Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), 2-chloro-5-nitrophenol (2C5NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol (2,6-DCNP) have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . Understanding the degradation pathways of these compounds can help in the development of bioremediation strategies for contaminated environments.

Biochemical Characterization

The biochemical characterization of 3-Methyl-4-nitrophenol degradation in Burkholderia sp. Strain SJ98 has been studied . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3M4NP degradation in this strain .

Pesticide Breakdown

3-Methyl-4-nitrophenol is the primary breakdown product of the excessively used insecticide fenitrothion . Understanding its degradation pathways can help in assessing the environmental impact of such pesticides.

Synthesis of Other Compounds

4-Methyl-3-nitrophenol has been used as a starting reagent during the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene .

Analytical Chemistry

4-Methyl-3-nitrophenol has been used as a standard during the determination of nitrophenols .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-methyl-4-nitrophenol (3M4NP) is the aromatic ring of the compound itself. The compound undergoes a series of reactions involving various enzymes, which are responsible for its degradation .

Mode of Action

The mode of action of 3M4NP involves a series of biochemical reactions. The compound is first converted to methyl-1,4-benzoquinone (MBQ) by a two-component FAD-dependent monooxygenase, PnpA . This enzyme exhibits a Km value of 20.3 ± 2.54 μM for 3M4NP . The MBQ is then reduced to methylhydroquinone (MHQ) by a 1,4-benzoquinone reductase, PnpB .

Biochemical Pathways

The degradation of 3M4NP is carried out through a series of biochemical pathways. The compound is first converted to MBQ and then to MHQ. The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism . These enzymes catalyze the sequential conversion of MHQ .

Pharmacokinetics

It is known that the compound is highly toxic and can cause serious environmental issues . The compound is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Result of Action

The result of the action of 3M4NP is its degradation into less harmful compounds. The degradation process involves the conversion of 3M4NP to MBQ and then to MHQ, which are less toxic than the parent compound .

Action Environment

The action of 3M4NP is influenced by various environmental factors. For instance, the degradation of 3M4NP is accelerated in the presence of certain bacterial strains, such as Burkholderia sp. strain SJ98 . This strain has the ability to degrade 3M4NP and shows positive chemotaxis towards the compound .

Safety and Hazards

Nitrophenols are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The long-term use of nitrophenols has released these chemicals to the environment, where they continually show up at levels from less than 1 nanogram to more than 1 microgram per litre . Various researchers from many countries have thus been prompted to investigate decontamination methods that would be effective on such chemicals .

properties

IUPAC Name

3-chloro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQDMPDIVOKUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304763
Record name 3-Chloro-2-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-4-nitrophenol

CAS RN

55289-28-6
Record name 3-Chloro-2-methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55289-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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